molecular formula C20H16O B1218729 7-Hydroxymethyl-12-methylbenz[a]anthracene CAS No. 568-75-2

7-Hydroxymethyl-12-methylbenz[a]anthracene

Cat. No. B1218729
CAS RN: 568-75-2
M. Wt: 272.3 g/mol
InChI Key: JCBBZYDVQJQMMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxymethyl-12-methylbenz[a]anthracene, also known as 12-methylbenz[a]anthracene-7-methanol or 7-HM-12-mba, belongs to the class of organic compounds known as phenanthrenes and derivatives .


Synthesis Analysis

The synthesis of 7-Hydroxymethyl-12-methylbenz[a]anthracene involves the metabolism of 7,12-dimethylbenz[a]anthracene by rat liver microsomes . The hydroxy compound is not an intermediate in the binding of DMBA to DNA in these systems . A simple method for the synthesis of specific [2H] and [3H] labelled methylhydroxylated derivatives of 7,12-dimethylbenz[a]anthracene has been reported .


Molecular Structure Analysis

The molecular formula of 7-Hydroxymethyl-12-methylbenz[a]anthracene is C20H16O . The structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The formation of DNA adducts from 7-Hydroxymethyl-12-methylbenz[a]anthracene and 7,12-dimethylbenz[a]anthracene (DMBA) in the epidermis of Sencar mice was analyzed . The majority of the DNA adducts formed chromatographed in regions where 7-OHM-12-MBA-DNA adducts eluted .

Scientific Research Applications

Metabolism and Toxicity Studies

7-Hydroxymethyl-12-methylbenz[a]anthracene (7-HMBA) has been a subject of study for its metabolic and toxic effects in various biological systems. For instance, Wheatley et al. (1966) investigated the action of 7-HMBA on rat adrenal glands, revealing its impact on normal and treated rats (Wheatley et al., 1966). Similarly, Watabe et al. (1982) found that 7-HMBA, a major metabolite of 7,12-dimethylbenz[a]anthracene (DMBA) in liver, transforms into reactive 7-HMBA sulfate, exhibiting mutagenic properties (Watabe et al., 1982).

Comparative Metabolism

The comparative metabolism of 7-HMBA in various tissues has been an area of interest. Tamulski et al. (1973) showed differences in the metabolism of 7,12-dimethylbenz(a)anthracene in liver and mammary tissue homogenates, noting the formation of hydroxymethyl derivatives (Tamulski et al., 1973).

Carcinogenicity Studies

Flesher et al. (1971) explored the carcinogenicity of derivatives of 7,12-dimethylbenz(a)anthracene, including 7-HMBA. They observed that certain derivatives, including 7-HMBA, were carcinogenic in rats (Flesher et al., 1971).

DNA and RNA Adduct Formation

The formation of DNA and RNA adducts by 7-HMBA and its metabolites in rodents has been studied, shedding light on its role in carcinogenesis. Surh et al. (1987) found that 7-HMBA and its electrophilic sulfuric acid ester metabolite form adducts with DNA and RNA in rats and mice (Surh et al., 1987).

Metabolic Activation and Binding to DNA

Dipple et al. (1979) compared the binding of 7-HMBA and DMBA to DNA, providing insights into the mechanisms of their metabolic activation and carcinogenic potential (Dipple et al., 1979).

Metabolic Pathways in Liver Microsomes

Yang and Dower (1975) conducted studies on the metabolism of 7,12-dimethylbenz[a]anthracene and its derivatives, including 7-HMBA, in rat liver microsomes, revealing complex metabolic pathways (Yang & Dower, 1975).

Mechanism of Action

The hydroxy compound is activated for DNA binding through the formation of a diol-epoxide in the 1,2,3,4-ring . These results suggest that 7-OHM-12-MBA is an intermediate for at least some of the binding of DMBA to epidermal DNA in Sencar mice .

properties

IUPAC Name

(12-methylbenzo[a]anthracen-7-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O/c1-13-15-7-4-5-9-17(15)19(12-21)18-11-10-14-6-2-3-8-16(14)20(13)18/h2-11,21H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBBZYDVQJQMMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C3=CC=CC=C13)CO)C=CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205353
Record name 7-Hydroxymethyl-12-methylbenz(a)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxymethyl-12-methylbenz[a]anthracene

CAS RN

568-75-2
Record name 12-Methylbenz[a]anthracene-7-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=568-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxymethyl-12-methylbenz(a)anthracene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxymethyl-12-methylbenz(a)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxymethyl-12-methylbenz[a]anthracene
Reactant of Route 2
7-Hydroxymethyl-12-methylbenz[a]anthracene
Reactant of Route 3
7-Hydroxymethyl-12-methylbenz[a]anthracene
Reactant of Route 4
7-Hydroxymethyl-12-methylbenz[a]anthracene
Reactant of Route 5
7-Hydroxymethyl-12-methylbenz[a]anthracene
Reactant of Route 6
7-Hydroxymethyl-12-methylbenz[a]anthracene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.